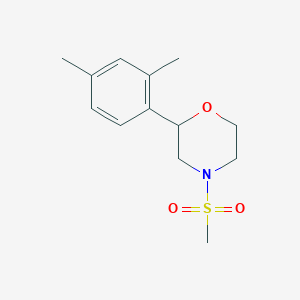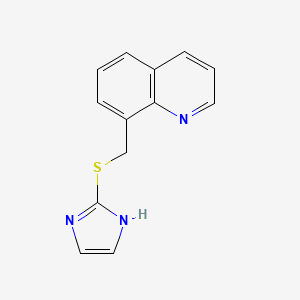
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in the biosynthesis of certain molecules, such as nucleotides and lipids. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to have antiviral activity against influenza virus and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine in lab experiments is its relatively low toxicity. This compound has been shown to have low acute toxicity and is not mutagenic or genotoxic. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of new formulations of this compound with improved solubility and bioavailability may also be an area of future research.
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It has various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. Although this compound has some limitations, such as low solubility in water, it remains a promising compound for future research.
Synthesemethoden
The synthesis of 2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine in the presence of a catalyst. The resulting product is then treated with methanesulfonyl chloride to obtain this compound. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-4-methylsulfonylmorpholine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been used as a reagent in organic synthesis reactions.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-4-5-12(11(2)8-10)13-9-14(6-7-17-13)18(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSXQCJAVJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)


